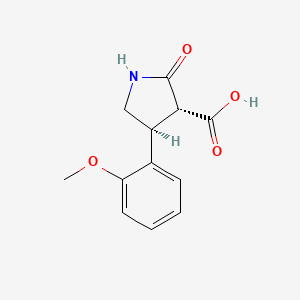![molecular formula C13H7Br2N3O2 B12939755 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 61982-62-5](/img/structure/B12939755.png)
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of bromine and nitro groups in the structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and nitration reactions. One common method involves the use of 2-aminopyridine, 4-nitrobenzaldehyde, and bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 6,8-Diamino-2-(4-nitrophenyl)imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and nitro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Exhibits anti-inflammatory and antiviral properties.
Imidazo[1,2-a]pyrimidine: Used in the development of anticancer and anti-ulcer drugs.
Uniqueness
6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced biological activity.
Propiedades
Número CAS |
61982-62-5 |
|---|---|
Fórmula molecular |
C13H7Br2N3O2 |
Peso molecular |
397.02 g/mol |
Nombre IUPAC |
6,8-dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7Br2N3O2/c14-9-5-11(15)13-16-12(7-17(13)6-9)8-1-3-10(4-2-8)18(19)20/h1-7H |
Clave InChI |
DDVBTHLHYURRQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)





![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)



